Product packaging for 2-Isopropoxynitrobenzene(Cat. No.:CAS No. 38753-50-3)

2-Isopropoxynitrobenzene

Cat. No.: B1205401
CAS No.: 38753-50-3
M. Wt: 181.19 g/mol
InChI Key: YGURTOHWDPSBAA-UHFFFAOYSA-N
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Description

Contextual Significance within the Landscape of Nitroaromatic Ethers

Nitroaromatic ethers, the class of compounds to which 2-isopropoxynitrobenzene belongs, are defined by an ether group and a nitro group attached to an aromatic ring. numberanalytics.com These compounds are of considerable importance in synthetic chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.govwikipedia.org This property, combined with the stability of the nitro group under many reaction conditions, makes it a useful "masking" group in multi-step syntheses. nih.gov

The ether linkage, on the other hand, imparts stability and lipophilicity to the molecule. numberanalytics.com Aromatic ethers are key structural motifs in many pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comnumberanalytics.comresearchgate.net The primary utility of nitroaromatic ethers like this compound lies in their role as precursors. The nitro group can be readily reduced to form an aromatic amine (an aniline (B41778) derivative), which is a crucial building block for a vast array of more complex molecules. wikipedia.orgnih.govresearchgate.net This transformation is a cornerstone reaction, as virtually all industrial aromatic amines are derived from the reduction of nitroaromatics. wikipedia.orgwikipedia.org Therefore, this compound serves as a stable intermediate, allowing for the strategic introduction of a protected amino group at a specific position on the aromatic ring.

Historical Development of Aromatic Isopropoxy and Nitro Group Chemistry

The chemistry underpinning the synthesis of this compound has deep historical roots in two fundamental areas of organic chemistry: aromatic nitration and ether synthesis.

The introduction of a nitro group onto an aromatic ring is one of the oldest and most studied reactions in organic chemistry. rushim.rusci-hub.se The first reported nitration of benzene (B151609) was by Mitscherlich in 1834, who treated benzene with fuming nitric acid to produce nitrobenzene (B124822). rushim.ruchemcess.com The process was significantly improved with the introduction of "mixed acid," a combination of nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction. rushim.ruchemcess.commasterorganicchemistry.com This development laid the groundwork for the large-scale production of nitro compounds. numberanalytics.com

The primary method for forming the isopropoxy ether linkage is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, which involves the nucleophilic substitution of an alkyl halide by an alkoxide, was crucial in proving the structure of ethers and remains a versatile and widely used method for their preparation. wikipedia.orgbyjus.comsolubilityofthings.com The Williamson synthesis operates via an SN2 mechanism, where the alkoxide attacks the carbon atom bearing a leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound typically involves the reaction of a nitrophenoxide with an isopropyl halide, a classic application of this historic reaction. wikipedia.org

Current Research Frontiers and Intellectual Challenges Associated with this compound

Current research involving this compound primarily focuses on its role as a synthetic intermediate, particularly for the production of its corresponding amine, 2-isopropoxyaniline (B1215334). wikipedia.orgresearchgate.net This aniline derivative is a valuable building block in medicinal chemistry and materials science. For example, 2-isopropoxyaniline is a key precursor in the synthesis of mazapertine, an antipsychotic agent, and has been used to create novel pyrrole (B145914) derivatives that act as potent inhibitors of tubulin polymerization for potential anticancer applications. wikipedia.orgnih.gov

A significant intellectual challenge in this area is the selective reduction of the nitro group in the presence of other potentially reducible functional groups within a complex molecule. nih.govnih.gov While classical methods using metals like iron or tin in acid are effective, they often require harsh conditions and have a limited substrate scope. nih.gov Modern research is geared towards developing milder, more selective, and environmentally benign reduction protocols. nih.gov Catalytic hydrogenation using transition metals is a common approach, but achieving high chemoselectivity can be difficult. nih.govnih.gov Consequently, a frontier of research is the design of novel catalysts, such as those based on nanocarbon materials or specialized bimetallic systems, that can efficiently reduce the nitro group of compounds like this compound without affecting other sensitive parts of the molecule. nih.govua.esfrontiersin.org Another challenge lies in controlling regioselectivity during the initial nitration step if starting from isopropoxybenzene (B1215980), as nitration typically yields a mixture of ortho and para isomers, requiring separation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1205401 2-Isopropoxynitrobenzene CAS No. 38753-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGURTOHWDPSBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192032
Record name 2-Isopropoxynitrobenzene
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38753-50-3
Record name 1-(1-Methylethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-50-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxynitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropoxynitrobenzene
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Advanced Synthetic Methodologies for 2 Isopropoxynitrobenzene and Its Structural Analogs

Alkylation Strategies for Selective Isopropoxy Group Introduction

The most direct route to 2-isopropoxynitrobenzene involves the alkylation of an ortho-nitrophenol. This method builds the desired ether linkage through nucleophilic substitution, with several techniques available to enhance efficiency and product purity.

O-Alkylation of Ortho-Nitrophenols: Mechanistic Insights and Optimization

The O-alkylation of 2-nitrophenol (B165410) is a classic example of the Williamson ether synthesis. wikipedia.orgarkat-usa.org The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org Initially, a base is used to deprotonate the acidic hydroxyl group of 2-nitrophenol, forming a more nucleophilic phenoxide ion. This anion then attacks the electrophilic carbon of an isopropyl alkylating agent, displacing a leaving group to form the this compound ether. wikipedia.org

Optimization of this reaction hinges on the careful selection of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, as are milder bases such as potassium carbonate (K₂CO₃). arkat-usa.orgnumberanalytics.com The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 2-butanone (B6335102) (MEK) are preferred as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity. arkat-usa.orgnumberanalytics.com

Detailed research findings indicate that reaction conditions can be fine-tuned to maximize yield. For instance, the synthesis of a related compound, 2-fluoro-4-isopropoxynitrobenzene, was achieved by refluxing 2-fluoro-4-nitrophenol (B1220534) with isopropyl iodide and potassium carbonate in 2-butanone. arkat-usa.org

BaseSolventAlkylating AgentTemperature (°C)Yield (%)Reference
K₂CO₃2-ButanoneIsopropyl IodideRefluxGood arkat-usa.org
NaHDMFIsopropyl HalideRT - 80High (Typical) numberanalytics.com
KOtBuDMSOIsopropyl HalideRT - 80High (Typical) numberanalytics.com
NaOHEthanol1-BromobutaneRefluxGood wvu.edu

This table presents typical conditions for Williamson ether synthesis. Yields are qualitative as reported in general literature; specific yields depend on the exact substrate and precise conditions.

Phase-Transfer Catalysis in Isopropoxy Ether Synthesis

Phase-transfer catalysis (PTC) offers a significant process enhancement for Williamson ether synthesis, particularly when using an inorganic base (like NaOH or KOH) and an organic solvent. researchgate.netmdpi.com In this system, the phenoxide is typically in an aqueous phase while the alkylating agent is in an organic phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB) or a phosphonium (B103445) salt, facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. researchgate.netwikipedia.org

The catalyst's lipophilic cation forms an ion pair with the phenoxide anion, rendering it soluble in the organic solvent where it can react with the alkyl halide. mdpi.com This method accelerates reaction rates, allows for the use of cheaper inorganic bases, and often proceeds under milder conditions (e.g., lower temperatures) than traditional methods. researchgate.netresearchgate.net The use of PTC can also improve selectivity by minimizing side reactions that might occur in the aqueous phase. researchgate.net

Evaluation of Leaving Group Efficacy in Alkylation Reactions

The rate of the SN2 reaction in the Williamson synthesis is highly dependent on the nature of the leaving group on the alkylating agent. masterorganicchemistry.com An effective leaving group must be able to stabilize the negative charge it acquires upon departure, meaning it should be a weak base. ucalgary.ca

For the synthesis of this compound, various isopropyl derivatives can be used. The efficacy of the leaving group generally follows the order: I⁻ > Br⁻ > Cl⁻ >> F⁻

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups, often superior to halides, due to the extensive resonance stabilization of the sulfonate anion. masterorganicchemistry.comacs.org

Leaving GroupChemical FormulaRelative ReactivityComments
IodideI⁻ExcellentIsopropyl iodide is highly reactive but can be more expensive and less stable.
BromideBr⁻Very GoodIsopropyl bromide offers a good balance of reactivity and stability. wikipedia.org
Tosylate⁻OTsExcellentPrepared from isopropyl alcohol; an excellent alternative to halides. masterorganicchemistry.com
Mesylate⁻OMsExcellentSimilar to tosylate, provides high reactivity. masterorganicchemistry.com
ChlorideCl⁻GoodLess reactive than bromide or iodide, may require harsher conditions.

This table provides a qualitative comparison of leaving group efficacy in SN2 reactions like the Williamson ether synthesis.

Aromatic Nitration Procedures for Precursor Compounds

An alternative synthetic route involves the nitration of isopropoxybenzene (B1215980). This approach relies on electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the directing effect of the isopropoxy substituent.

Regioselective Nitration Pathways and Directing Group Effects

The isopropoxy group (–OCH(CH₃)₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.compressbooks.pubwikipedia.org The oxygen atom's lone pairs can donate electron density into the benzene (B151609) ring via resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile (the nitronium ion, NO₂⁺). libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions, as a resonance structure can be drawn that places the positive charge directly on the carbon bearing the isopropoxy group, allowing for direct delocalization by the oxygen. libretexts.org

Consequently, the nitration of isopropoxybenzene yields a mixture of this compound (ortho product) and 4-isopropoxynitrobenzene (para product). masterorganicchemistry.com The ratio of these isomers is influenced by steric hindrance; the bulky isopropoxy group can partially block the ortho positions, often leading to a higher proportion of the para product. pressbooks.pub

SubstrateDirecting GroupType of DirectorExpected Products of Nitration
Isopropoxybenzene-OCH(CH₃)₂Activating, Ortho, ParaThis compound and 4-Isopropoxynitrobenzene
Nitrobenzene (B124822)-NO₂Deactivating, Meta1,3-Dinitrobenzene
Toluene-CH₃Activating, Ortho, Para2-Nitrotoluene and 4-Nitrotoluene

This table illustrates the directing effects of various substituents in electrophilic aromatic nitration.

Alternative Nitration Reagents and Conditions

While the combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the conventional reagent for nitration, its harshness can lead to over-nitration and side reactions. chemcess.commasterorganicchemistry.com A variety of alternative reagents have been developed to achieve milder conditions and improved selectivity. numberanalytics.com

These alternatives often generate the nitronium ion (NO₂⁺) or a similar electrophilic nitrogen species under less acidic conditions. numberanalytics.com

Nitrating Agent/SystemDescriptionAdvantagesReference
Nitric Acid/Sulfuric AcidThe traditional mixed acid system.Powerful and cost-effective for many substrates. chemcess.com
Dinitrogen Pentoxide (N₂O₅)A potent, eco-friendly nitrating agent.Can be used stoichiometrically, reducing acidic waste. nih.gov numberanalytics.comnih.gov
Nitronium Salts (e.g., NO₂BF₄)Pre-formed nitronium ions.Highly reactive and can offer improved selectivity under non-acidic conditions. numberanalytics.com
Acetyl Nitrate (from HNO₃/Acetic Anhydride)A milder nitrating agent.Allows for more selective nitration of activated arenes. nih.gov
Metal Nitrates (e.g., Mg(NO₃)₂) on Silica GelSolid-phase nitration reagent.Avoids the use of strong acids, offering a safer, "green" alternative. scirp.org
Vanadium(V) oxytrinitrate (VO(NO₃)₃)A powerful reagent for nitration under non-acidic conditions.Effective at room temperature in dichloromethane, giving high yields. rsc.org

This table compares various nitrating agents and their key features.

Multi-Component and Cascade Reaction Approaches Towards Substituted Nitrobenzenes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, and cascade reactions, involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, represent highly efficient strategies in organic synthesis. wikipedia.orglittleflowercollege.edu.in These approaches offer significant advantages, including high atom economy, reduced waste, and simplification of synthetic procedures by eliminating the need to isolate intermediates. wikipedia.org

While the literature describes numerous MCRs and cascade sequences for creating complex heterocyclic structures, specific examples detailing the direct synthesis of simple aryl ethers like this compound via these methods are not prominent. The synthesis of this compound is classically achieved through the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction, which is inherently a two-component process (an alkoxide and an alkyl halide) rather than a multi-component or cascade reaction. wikipedia.orgbyjus.com

However, cascade reactions have been effectively employed in the synthesis of more complex molecules starting from substituted nitrobenzenes. For instance, iron-catalyzed cascade reactions starting from o-nitrophenols and benzylic alcohols have been developed to produce 2-arylbenzoxazoles. acs.orgacs.org These processes involve a sequence of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation in a single pot without external oxidants or reductants. acs.org Similarly, a reduction-cyclization cascade has been utilized to create tricyclic systems from precursors containing a nitro group. nih.gov Another example involves an organocatalyzed triple cascade reaction between aldehydes and nitroalkenes to construct complex cyclic molecules. wikipedia.org

Sustainable Synthesis Protocols and Process Intensification in this compound Production

The production of nitroaromatic compounds and their derivatives is increasingly scrutinized for its environmental footprint. Consequently, significant research has focused on developing sustainable synthesis protocols and implementing process intensification to enhance efficiency and reduce waste. Process intensification, in particular, aims to develop smaller, safer, and more energy-efficient manufacturing processes. jubilantbiosys.com For reactions like the Williamson ether synthesis, which is central to producing this compound, strategies such as using continuous-flow reactors can offer better control over reaction conditions and minimize waste. researchgate.net A patent for agricultural fungicides describes an industrial-scale process for the alkylation of nitrophenols to produce alkoxynitrobenzenes, highlighting the commercial relevance of optimizing these syntheses. google.com

Solvent-Free and Green Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. dergipark.org.tr The synthesis of this compound via O-alkylation of 2-nitrophenol has been explored using alternative and greener solvent systems, moving away from traditional volatile organic compounds like DMF or acetonitrile.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste entirely. These reactions can be facilitated by techniques such as grinding (mechanochemistry) or microwave irradiation. dergipark.org.trorganic-chemistry.orgmdpi.comnih.gov For the synthesis of ethenzamide, a structurally related O-alkylated benzamide, solvent-free conditions assisted by microwave irradiation and a phase-transfer catalyst provided the product in 92% yield in just 90 seconds. mdpi.com This demonstrates the potential for applying similar solvent-free, high-efficiency methods to the production of this compound.

Green Solvent Systems: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net The O-alkylation of phenols has been successfully performed in aqueous media, often with the aid of phase-transfer catalysts or hydrotropes to overcome solubility issues. mdpi.comrsc.org

A study on the alkylation of various phenols in an aqueous sodium tosylate (NaTos) solution demonstrated high yields for many substrates. rsc.org However, for 2-nitrophenol, the conversion to the corresponding ether (2-nitroanisole) was only 48%. This reduced reactivity is attributed to the strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitro group, which encumbers the oxygen's nucleophilicity. rsc.org This finding is a crucial consideration for the synthesis of this compound in aqueous media. Other green solvents like acetone, which is less toxic and cheaper than many alternatives, have also been shown to be effective for O-alkylation reactions. nih.gov

Table 1: Comparison of Solvent Systems for O-Alkylation of Salicylamide (Ethenzamide Synthesis) mdpi.com
CatalystSolventMethodTimeYield (%)
K2CO3EthanolConventional3 h43
K2CO3/KIDMFConventional4 h60
TBAB/K2CO3None (Solvent-Free)Microwave90 s92
TBAB/K2CO3WaterMicrowave2 min94
TBAB/K2CO3WaterUltrasound10 min95

Catalytic Methodologies for Enhanced Efficiency

Catalysis is fundamental to developing efficient and sustainable chemical processes. For the synthesis of this compound, catalytic approaches primarily focus on accelerating the Williamson ether synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgresearchgate.net In the O-alkylation of 2-nitrophenol, the phenoxide is typically generated in an aqueous basic solution, while the alkyl halide is in an organic solvent. A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. wiley-vch.demdpi.comyoutube.com

The use of PTC offers several advantages:

It avoids the need for anhydrous and expensive aprotic solvents.

It allows for the use of inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

Reactions are often faster and occur under milder conditions. littleflowercollege.edu.in

Numerous studies have demonstrated the effectiveness of PTC in the synthesis of aryl ethers with high yields. mdpi.comacs.org For example, the synthesis of ethenzamide via O-alkylation achieved a 94% yield in water using TBAB as the catalyst under microwave irradiation. mdpi.com

Other Catalytic Approaches: While PTC is the most established catalytic method for this type of etherification, other innovative systems are emerging. Iron catalysis has been shown to be effective for cascade reactions starting from o-nitrophenols, indicating its potential for facilitating transformations of the nitroaromatic core. acs.org Furthermore, the use of hydrotropes like sodium tosylate in water can be considered a form of catalysis, as it enables the reaction by solubilizing the organic reactants in the aqueous medium. rsc.org Asymmetric catalysis, employing chiral catalysts, is a major field for producing enantiomerically pure compounds, though it is less relevant for the achiral synthesis of this compound unless chiral starting materials or reagents are used. frontiersin.org

Table 2: Research Findings on Catalytic O-Alkylation
ReactionCatalyst SystemKey FindingsReference
Williamson Ether SynthesisPhase-Transfer Catalysis (PTC) using Quaternary Ammonium SaltsEfficiently facilitates reaction between aqueous phenoxide and organic alkyl halide. Enables use of water and simple bases. mdpi.comyoutube.com
O-Alkylation of PhenolsAqueous Sodium Tosylate (Hydrotrope)Allows for high-yield alkylation in water with easy product separation. 2-Nitrophenol shows lower reactivity due to intramolecular H-bonding. rsc.org
Williamson Ether SynthesisSolid-Liquid-Liquid PTC (SLL-PTC)A fabric-supported catalyst showed high conversion rates (>92%) and could be recycled multiple times. acs.org
Benzoxazole SynthesisIron-Catalyzed CascadeDemonstrates that o-nitrophenols can be starting points for catalytic cascade reactions to form complex heterocycles. acs.org

Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Isopropoxynitrobenzene

Reduction Chemistry of the Aromatic Nitro Group

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds, providing access to an array of valuable nitrogen-containing functional groups, including amines, hydroxylamines, and azoxy compounds. The specific product obtained is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

Catalytic Hydrogenation: Selectivity and Catalyst Design

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, which typically produces water as the only byproduct. The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org The choice of catalyst and support is crucial for achieving high activity and selectivity.

Common heterogeneous catalysts include palladium, platinum, or nickel supported on materials like carbon (Pd/C), alumina, or silica. csbsju.edu For instance, the complete hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine (B1172632) intermediates. The catalyst surface plays a key role in adsorbing both the nitroarene and hydrogen, facilitating the stepwise addition of hydrogen atoms.

Catalyst design focuses on optimizing metal dispersion, support interaction, and the use of promoters or poisons to control selectivity. For example, modifying a palladium catalyst with quinoline (B57606) (as in Lindlar's catalyst) is famously used to halt the hydrogenation of an alkyne at the alkene stage, illustrating how catalyst poisoning can be used to achieve partial reduction. csbsju.edu In the context of nitroarenes, catalyst design can influence the chemoselectivity, for example, by reducing a nitro group in the presence of other reducible functional groups like alkenes or nitriles. The structure of the catalyst at an atomic level can profoundly impact selectivity; atomically dispersed single Pd atoms on a support may favor the formation of secondary amines from nitriles, while small Pd clusters on the same support can selectively produce primary amines. nih.gov Ruthenium nanoparticles on CO₂-responsive polymer supports have been shown to act as adaptive catalysts where the selectivity can be switched by the presence or absence of CO₂ in the feed gas. nih.gov

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

Catalyst SystemSubstrate TypeProduct TypeKey Features & Selectivity ControlReference
Pd/C, PtO₂, Raney-NiGeneral NitroarenesPrimary AminesHigh activity for full reduction of the nitro group. Can sometimes reduce other functional groups. csbsju.edu
Ru@PGS (Polymer-Grafted Silica)Unsaturated Ketones (e.g., Furfural Acetone)Saturated Alcohol or Unsaturated AlcoholSelectivity is switchable. H₂ feed gives full hydrogenation; H₂/CO₂ feed preserves the C=C bond by forming alkylammonium formate (B1220265) on the support. nih.gov
Composite catalyst (FeCl₃/Activated Carbon) + N₂H₄·H₂O2,4-dichloro-5-isopropoxy nitrobenzene (B124822)Primary AmineCatalytic transfer hydrogenation; avoids the use of high-pressure H₂ gas. google.com
Pd₁/ND@G (Single Pd atoms on nanodiamond-graphene)NitrilesSecondary AminesDemonstrates that atomic-level catalyst structure dictates product selectivity. nih.gov

Chemoselective Reduction to Amino and Hydroxylamino Derivatives

Controlling the reduction of the nitro group to selectively yield either the fully reduced amine or the partially reduced hydroxylamine is a significant challenge in synthetic chemistry. The outcome is highly dependent on the reaction conditions, particularly the pH and the nature of the reducing agent.

Generally, reduction under neutral or acidic conditions with catalysts like Pd/C or PtO₂ and H₂ gas leads to the corresponding primary amine, 2-isopropoxyaniline (B1215334). This is a robust and high-yielding transformation. However, under specific conditions, intermediate reduction products can be isolated. The electrochemical reduction of nitrobenzene derivatives in aqueous media often proceeds via a four-electron, four-proton step to produce the hydroxylamine derivative. iiste.org

Reductive coupling to form azoxy or azo compounds can also occur, sometimes as an undesired side reaction. For example, attempts to hydrolyze isopropyl 2-isopropoxy-4-nitrobenzoate with concentrated NaOH at elevated temperatures resulted not in the expected carboxylic acid, but in the formation of (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide as the major product. csic.es This highlights that strongly basic conditions can promote intermolecular reductive coupling of the nitro groups. The desired acid could be obtained in high yield by using milder conditions (LiOH at room temperature), which kept the nitro group intact. csic.es

Table 2: Conditions for Chemoselective Reduction of Nitroarenes

ProductReagents and ConditionsMechanism/Key IntermediateCommentsReference
Primary Amine (e.g., 2-Isopropoxyaniline)H₂, Pd/C or PtO₂ in EtOH or EtOAcComplete 6-electron reductionStandard, high-yielding method for aniline (B41778) synthesis. csbsju.edu
Hydroxylamine DerivativeElectrochemical reduction on a mercury electrode (aqueous methanol)4-electron, 4-proton reductionThe hydroxylamine is often an intermediate towards the amine but can be isolated under controlled electrochemical conditions. iiste.org
Azoxy DerivativeConc. NaOH, THF/EtOH, 80 °C (on a 2-isopropoxy-4-nitrobenzoate substrate)Intermolecular reductive couplingCan be a significant side product under harsh basic conditions. csic.es
Primary AmineZn(OAc)₂ catalyst, HBpin reductantChemoselective C=O and C=N reductionDemonstrates high functional group tolerance; nitro groups are tolerated while aldehydes/ketones are reduced. mdpi.com

Electrocatalytic and Photoreductive Transformations

Beyond classical chemical reagents, energy from electricity or light can be harnessed to drive the reduction of the nitro group. These methods offer alternative pathways with unique selectivity profiles and are areas of active research for sustainable chemistry.

Electrocatalytic reduction provides a high degree of control over the reduction potential, which can be tuned to selectively target the nitro group. Direct electroreduction of nitroarenes at a cathode can lack chemoselectivity, but mediated approaches show significant promise. nih.gov For instance, using a polyoxometalate as a redox mediator, which accepts electrons from the cathode and then reduces the nitrobenzene derivative in solution, leads to a highly selective conversion to the corresponding aniline at room temperature in aqueous solution. nih.govgla.ac.uk This method is effective for a variety of substituted nitroarenes, demonstrating higher selectivity than direct reduction at the electrode. gla.ac.uk

Photoreductive transformations of nitroaromatics occur when the compound absorbs light, typically UV or visible, promoting it to an excited state. This excited molecule is a more potent oxidant than its ground-state counterpart and can accept an electron from a suitable donor, such as an amine or tri-n-butylstannane, to form a nitrobenzene radical anion. rsc.orgacs.org The subsequent fate of this radical anion determines the final products. It can be protonated and further reduced, leading to products like nitrosobenzene (B162901) or aniline. rsc.org The photoreduction mechanism and efficiency are influenced by substituents on the aromatic ring. rsc.org Inexpensive, metal-free photocatalysts like graphitic carbon nitride (g-C₃N₄) have been shown to efficiently catalyze the selective photoreduction of nitroaromatics to valuable azo- and azoxy-aromatics under visible light. au.dk

Nucleophilic Aromatic Substitution Reactions on the Nitrobenzene Scaffold

The presence of the strongly electron-withdrawing nitro group significantly alters the reactivity of the benzene (B151609) ring, making it susceptible to nucleophilic attack. This is in stark contrast to the typical electrophilic substitution reactions of benzene.

Competitive Nucleophilic Pathways and Substituent Effects

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The EWG stabilizes the negative charge in the key intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Competition can arise between different reaction pathways. For example, under photolytic conditions in the presence of a nucleophile, a competition between photosubstitution (SₙAr*-SET) and photoreduction can occur. arkat-usa.org The introduction of a charged group elsewhere in the molecule can steer the reaction's chemoselectivity completely from photoreduction to photosubstitution. arkat-usa.org In ground-state reactions, the choice of nucleophile and conditions is critical. Strong nucleophiles might attack a carbon bearing a hydrogen atom in a process known as vicarious nucleophilic substitution (VNS), or if a potential leaving group is present, the classical SₙAr pathway will be favored. The relative reactivity of leaving groups in SₙAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative (and thus more inductively withdrawing) halogen, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions of Nitroaromatic Ethers

Historically, palladium-catalyzed cross-coupling reactions have relied on aryl halides or triflates as electrophilic partners. The use of nitroarenes as electrophiles is a more recent and challenging development, as it requires the cleavage of a strong C–NO₂ bond. acs.org Despite this challenge, protocols have been established for the denitrative cross-coupling of nitroarenes, representing a significant advance in synthetic methodology.

These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are enabled by specialized palladium catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos. acs.orgchemrxiv.org The catalytic cycle is believed to be initiated by the oxidative addition of the Pd(0) complex into the Ar–NO₂ bond, a previously unprecedented step. acs.orgacs.org

For a substrate like 2-isopropoxynitrobenzene, these reactions would allow the direct replacement of the nitro group with a new carbon-carbon or carbon-nitrogen bond. The isopropoxy group would remain, providing a powerful method for the synthesis of highly substituted aromatic ethers. The electronic nature of the isopropoxy group (electron-donating) can influence the rate of the oxidative addition step compared to unsubstituted or electron-deficient nitroarenes. While specific examples for this compound are not widespread in the literature, the general methods developed for other nitroarenes are expected to be applicable. It is also worth noting that in some contexts, nitroaromatics can act as inhibitors for Pd-catalyzed couplings by forming stable, off-cycle complexes. princeton.edu

Table 3: Palladium-Catalyzed Denitrative Cross-Coupling of Nitroarenes

Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-Miyaura CouplingArylboronic acids/estersPd(0) / BrettPhosBiaryls acs.orgmdpi.com
Mizoroki-Heck ReactionAlkenes (e.g., Styrene)Pd(acac)₂ / BrettPhosStilbenes/Substituted Alkenes chemrxiv.org
Buchwald-Hartwig AminationPrimary/Secondary AminesPd(0) / Phosphine LigandAryl Amines acs.orgwikipedia.org
EtherificationAlcohols/PhenolsPd(0) / BrettPhosDiaryl Ethers acs.org
HydrogenationH₂ sourcePd(0) / BrettPhosArenes (denitrated) acs.org

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Deactivating Effects

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its two substituents: the isopropoxy group (-OCH(CH₃)₂) and the nitro group (-NO₂). These groups exert conflicting influences on the aromatic ring, affecting both the rate of reaction and the position of attack by an incoming electrophile.

The isopropoxy group is an activating group. minia.edu.egyoutube.com The oxygen atom, with its lone pairs of electrons, donates electron density to the benzene ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. pressbooks.pub Consequently, the isopropoxy group is classified as an ortho, para-director. pressbooks.pubulethbridge.calibretexts.org

In contrast, the nitro group is a potent deactivating group. pressbooks.pubsolubilityofthings.comyoutube.com Its strong electron-withdrawing nature, a combination of inductive and resonance effects, pulls electron density away from the aromatic ring. youtube.comlkouniv.ac.in This reduction in electron density makes the ring less reactive towards electrophiles compared to benzene. minia.edu.eg The deactivating effect is so pronounced that it can significantly slow down or even prevent certain EAS reactions, such as Friedel-Crafts alkylation and acylation. The nitro group directs incoming electrophiles to the meta position, as this position is the least deactivated. pressbooks.pubyoutube.comlkouniv.ac.in

In this compound, the directing effects are in conflict. The strongly activating ortho, para-directing isopropoxy group is positioned ortho to the strongly deactivating meta-directing nitro group. The regioselectivity of an incoming electrophile is determined by the dominant directing influence. Generally, activating groups control the regioselectivity over deactivating groups. ulethbridge.ca For this compound, the isopropoxy group directs substitution to its ortho and para positions. The positions ortho to the isopropoxy group are C3 and C1 (already substituted), and the para position is C5. The nitro group directs to its meta positions, which are C4 and C6.

Therefore, electrophilic attack is most likely to occur at positions C3 and C5, which are ortho and para to the activating isopropoxy group, respectively. The position C4, which is meta to the nitro group but also ortho to the isopropoxy group in the related isomer isopropoxybenzene (B1215980), is another potential site. The final product distribution will depend on the specific reaction conditions and the steric hindrance posed by the bulky isopropoxy group, which may disfavor substitution at the adjacent C3 position in favor of the less hindered C5 position.

Transformations Involving the Isopropoxy Moiety

Ether Cleavage and Exchange Reactions

Ethers are generally characterized by their chemical stability and lack of reactivity towards many reagents. libretexts.orglibretexts.org However, the carbon-oxygen bond of the isopropoxy group in this compound can be cleaved under stringent conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgtransformationtutoring.com This acidic cleavage is a nucleophilic substitution reaction. libretexts.org

The mechanism of cleavage depends on the structure of the ether. libretexts.orgorgoreview.com For aryl alkyl ethers like this compound, the reaction invariably yields a phenol (B47542) and an alkyl halide. libretexts.org The C(aryl)–O bond is significantly stronger than the C(alkyl)–O bond and the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. youtube.com Therefore, the cleavage occurs at the isopropoxy C-O bond, leading to the formation of 2-nitrophenol (B165410) and an isopropyl halide.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgorgoreview.com Following this activation step, the halide anion (Br⁻ or I⁻) acts as a nucleophile. The isopropyl group is a secondary alkyl group, which can undergo substitution by either an Sₙ1 or Sₙ2 pathway.

Sₙ2 Mechanism: The halide nucleophile performs a backside attack on the less sterically hindered carbon of the protonated ether. libretexts.org In this case, it would attack the isopropyl carbon, displacing 2-nitrophenol as the leaving group to form isopropyl iodide or bromide.

Sₙ1 Mechanism: Alternatively, the protonated ether could cleave to form 2-nitrophenol and a relatively stable secondary isopropyl carbocation. orgoreview.com This carbocation would then be rapidly attacked by the halide nucleophile.

The Sₙ2 pathway is generally favored for primary and secondary alkyl groups, especially with a good nucleophile like I⁻ or Br⁻. libretexts.org However, the potential for a competing Sₙ1 mechanism exists for secondary substrates.

Stability and Reactivity of the Isopropoxy Group under Diverse Conditions

The isopropoxy group in this compound is generally stable under neutral and basic conditions. libretexts.org Ethers are widely used as solvents for reactions involving bases and nucleophiles precisely because of their inertness. libretexts.org However, the stability is compromised in strongly acidic environments, leading to the cleavage reactions discussed previously. The stability of related compounds has been shown to be pH-dependent, with significantly greater stability observed in alkaline media compared to acidic conditions. mdpi.comnih.gov

The reactivity of the isopropoxy group is also influenced by steric factors. The bulkiness of the isopropyl substituent can hinder the approach of reagents to the adjacent ortho position (C3) on the aromatic ring, potentially influencing the regioselectivity of substitution reactions. nih.gov In biochemical contexts, such as enzymatic reactions, the size of the alkoxy group can affect binding affinity and reaction kinetics. For instance, studies on the metabolism of alkyl 4-nitrophenyl ethers by cytochrome P450 enzymes have shown that bulkier alkoxy groups, including isopropoxy, can decrease the affinity for a second substrate binding site. nih.gov

Detailed Mechanistic Investigations of Key Reactivity Profiles

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. The rate of a reaction is determined by the slowest step in the mechanism, known as the rate-determining step. youtube.comyoutube.com Experimental data, often from initial rate methods, are used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of reactants, and to determine the rate constant (k). youtube.comcopernicus.orgcopernicus.org

For this compound, detailed kinetic studies have been performed in the context of its metabolism by rabbit cytochrome P450 1A2. nih.gov These studies revealed complex kinetic behavior that did not conform to the standard Michaelis-Menten model. Instead of a simple hyperbolic saturation curve, the reaction rates exhibited biphasic or sigmoidal plots when plotted against substrate concentration. This non-standard kinetic profile was successfully fitted to a kinetic model involving two substrate binding sites within the enzyme's active site. nih.gov

Kinetic Model ComponentDescriptionRelevance to this compound Metabolism
Michaelis-Menten Kinetics A single-substrate, single-site enzyme kinetic model resulting in a hyperbolic rate vs. substrate plot.Found to be inadequate for describing the observed reaction kinetics. nih.gov
Two-Binding-Site Model A kinetic model assuming two sites in the enzyme active site where the substrate can bind, potentially with different affinities.Provided a consistent interpretation for the observed biphasic/sigmoidal kinetics. nih.gov
Steady-State Kinetics Measurement of reaction rates when the concentration of the enzyme-substrate intermediate is constant.Used to determine the kinetic parameters and validate the two-site model. nih.gov
Dissociation Constants (K_d) A measure of the affinity of a substrate for a binding site.Determined for binary and ternary complexes, supporting the two-site model. nih.gov

Identification of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed from reactants and subsequently converted into products. youtube.com Their identification is crucial for confirming a proposed reaction mechanism, but their high reactivity and short lifetimes often make them difficult to detect and characterize directly. nih.gov Modern techniques such as laser flash photolysis and advanced spectroscopic methods, including infrared ion spectroscopy, are employed to study these elusive species. nih.govnih.gov

In the context of the reactions of this compound, several types of intermediates can be postulated.

Arenium Ions (σ-complexes): During electrophilic aromatic substitution, the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the relative stability of the arenium ions formed by attack at different positions dictates the final product distribution.

Oxonium Ions: In the acid-catalyzed cleavage of the ether linkage, the first intermediate is an oxonium ion, formed by the protonation of the ether oxygen. libretexts.orgorgoreview.com This protonation converts the alkoxy group into a good leaving group, initiating the nucleophilic substitution process.

Carbocation Intermediates: If the ether cleavage proceeds via an Sₙ1 mechanism, a secondary isopropyl carbocation would be formed as a transient intermediate following the departure of 2-nitrophenol from the protonated ether. orgoreview.com

Transition States: While not true intermediates, transition states are high-energy configurations along the reaction coordinate. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating the structures and energies of transition states and intermediates, providing detailed insight into the reaction pathway. nih.govethz.chsmu.eduuio.no For the reactions of this compound, computational studies could map the energy profiles for electrophilic attack at various positions or for the Sₙ1/Sₙ2 ether cleavage pathways, helping to rationalize the observed reactivity and selectivity.

Sophisticated Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-isopropoxynitrobenzene by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

While specific high-resolution ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, typical chemical shifts can be inferred from the analysis of similar substituted nitrobenzenes and alkoxybenzenes. For instance, the protons on the aromatic ring are expected to appear in the range of 7.0-8.5 ppm. stackexchange.com The proton adjacent to the nitro group in nitroaromatic compounds typically shows a downfield shift to around 8.25 ppm for ortho protons. stackexchange.com The methine proton of the isopropoxy group would likely appear as a septet, while the methyl protons would present as a doublet.

A patent for a related compound, 1-amino-2-fluoro-4-halobenzene, which involves an isopropoxynitrobenzene intermediate, provides a glimpse into expected ¹H NMR values, noting a doublet for the six methyl protons at approximately 1.3 ppm. google.com The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded. stackexchange.comresearchgate.net

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. muni.czepfl.chnmr.tips

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. researchgate.net For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). epfl.ch HMBC is crucial for identifying the connectivity between the isopropoxy group and the aromatic ring, for example, by showing a correlation between the methine proton of the isopropoxy group and the carbon atom at the 2-position of the nitrobenzene (B124822) ring. It is also essential for assigning quaternary carbons, such as the ipso-carbons attached to the nitro and isopropoxy groups. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the ortho substitution pattern by showing a through-space correlation between the protons of the isopropoxy group and the proton at the 3-position of the aromatic ring. researchgate.net

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound and for monitoring the progress of the reaction that forms it, such as the etherification of 2-nitrophenol (B165410). sciepub.comacs.org By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy. acs.org This technique is non-destructive and can often be performed on crude reaction mixtures, providing a direct measure of conversion and yield. sciepub.comacs.org For instance, monitoring the disappearance of the starting material signals and the appearance of the product signals allows for real-time tracking of the reaction kinetics. sciepub.com

Advanced 2D NMR Techniques for Connectivity and Conformation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. savemyexams.comstudymind.co.ukuni-siegen.de

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro (-NO₂) and isopropoxy (-O-CH(CH₃)₂) groups, as well as the substituted benzene ring. orgchemboulder.comwilliams.edu

Nitro Group (-NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. orgchemboulder.com

Asymmetric stretch (ν_as): Typically observed in the range of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric stretch (ν_s): Usually found in the region of 1360-1290 cm⁻¹. orgchemboulder.com These bands are often intense in the IR spectrum. Other bending and deformation modes of the C-NO₂ unit also appear at lower frequencies. researchgate.netnih.gov

Isopropoxy Group (-O-CH(CH₃)₂): This group is characterized by several vibrational modes.

C-H stretching: Aliphatic C-H stretching vibrations of the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. msu.edu

C-O stretching: The C-O-C ether linkage gives rise to strong absorptions, typically in the 1260-1000 cm⁻¹ range. For an alkyl aryl ether, a strong band is expected around 1250 cm⁻¹.

C-H bending: Bending vibrations for the methyl and methine groups will appear in the 1470-1365 cm⁻¹ region.

Aromatic Ring:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. msu.edu

C=C stretching: Ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. ijaemr.com

Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 1: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Nitro (-NO₂)Asymmetric Stretch1550-1475 orgchemboulder.comStrong
Symmetric Stretch1360-1290 orgchemboulder.comStrong
Isopropoxy (-O-CH(CH₃)₂)Aliphatic C-H Stretch2850-3000 msu.eduMedium-Strong
C-O-C Stretch~1250Strong
C-H Bend1470-1365Variable
Aromatic RingAromatic C-H Stretch>3000 msu.eduVariable
C=C Ring Stretch1600-1450 ijaemr.comVariable

Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the synthesis of this compound, for instance, from the reaction of 2-nitrophenol with an isopropyl halide. rsc.orgchalmers.seacs.org By inserting a probe directly into the reaction vessel, real-time data on the concentrations of reactants, intermediates, and the final product can be obtained. acs.orgrsc.org This allows for precise determination of reaction endpoints, optimization of reaction conditions, and a deeper understanding of the reaction kinetics. chalmers.seacs.org For example, in an etherification reaction, one could monitor the decrease in the intensity of the phenolic O-H stretching band of the starting material and the simultaneous increase in the intensity of the C-O-C stretching band of the this compound product. chalmers.se

Characteristic Vibrational Modes of Nitro and Isopropoxy Groups

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its molecular mass. lcms.cz Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion ([M]•+). physicsandmathstutor.com The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₉H₁₁NO₃), the expected molecular weight is approximately 181.19 amu.

The high-energy conditions within the spectrometer cause the molecular ion to break apart into smaller, charged fragments and neutral radicals. openstax.org The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure.

Key predicted fragmentation pathways for this compound include:

Loss of a Propene Molecule: A common fragmentation for isopropyl ethers is the McLafferty-type rearrangement, leading to the loss of a neutral propene molecule (CH₃-CH=CH₂) from the molecular ion. This would result in a fragment ion corresponding to 2-nitrophenol.

Loss of the Isopropyl Radical: Cleavage of the ether bond can result in the loss of the isopropyl radical (•CH(CH₃)₂), leading to the formation of a 2-nitrophenoxide cation.

Loss of the Nitro Group: Fragmentation can involve the loss of the nitro group (•NO₂), resulting in an isopropoxybenzene (B1215980) cation.

Formation of the Phenyl Cation: Aromatic compounds often show a characteristic fragment corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77, formed after the loss of all substituents. docbrown.info

The relative abundance of each fragment ion is recorded, with the most abundant ion designated as the base peak. savemyexams.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Ion Structure Predicted Fragmentation Pathway
181[C₉H₁₁NO₃]•+Molecular Ion (M•+)
139[C₆H₅NO₂]•+M•+ - C₃H₆ (Loss of propene)
122[C₉H₁₀O]•+M•+ - NO₂ (Loss of nitro group)
77[C₆H₅]⁺Loss of isopropoxy and nitro groups

Note: This table represents a prediction based on established fragmentation principles. Actual experimental data may show additional fragments.

X-ray Crystallography for Crystalline State Structural Determination

Elucidation of Torsional Angles and Intermolecular Interactions

A full crystallographic analysis of this compound would provide critical insights into its solid-state conformation and packing. While specific experimental data for this compound is not found in the searched sources, the principles of such an analysis can be described.

Torsional Angles: A torsion angle, or dihedral angle, describes the rotation around a chemical bond and is essential for defining the molecule's conformation. numberanalytics.comwikipedia.org For this compound, key torsional angles would include:

C(ar)-C(ar)-O-C(isopropyl) angle: This angle would define the orientation of the isopropoxy group relative to the plane of the benzene ring. Steric hindrance between the bulky isopropyl group and the adjacent nitro group would likely cause this group to be twisted out of the plane of the ring.

C(ar)-C(ar)-N-O angle: This angle describes the orientation of the nitro group. While often nearly coplanar with the aromatic ring to maximize conjugation, steric crowding from the adjacent isopropoxy group could force it to twist slightly.

Intermolecular Interactions: The way molecules pack together in a crystal is governed by non-covalent intermolecular forces. Torsion angles can significantly influence these interactions. numberanalytics.com An X-ray structure would reveal the presence and geometry of interactions such as:

Hydrogen Bonding: Weak C-H···O hydrogen bonds could form between the hydrogen atoms of the benzene ring or the isopropyl group and the oxygen atoms of the nitro group on a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules might stack on top of each other, an interaction that helps to stabilize the crystal lattice. numberanalytics.comresearchgate.net The specific conformation dictated by the torsional angles would determine the efficiency and geometry of this stacking.

Table 2: Information Obtainable from X-ray Crystallographic Analysis of this compound

Structural Parameter Significance
Unit Cell DimensionsDefines the size and shape of the basic repeating unit of the crystal. nih.gov
Space GroupDescribes the symmetry elements present within the crystal lattice. muni.cz
Bond Lengths & AnglesProvides precise measurements of all covalent bonds and angles within the molecule.
Torsional AnglesReveals the three-dimensional conformation and steric strain of the molecule. numberanalytics.com
Intermolecular ContactsIdentifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) governing crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to a wavelength range of approximately 200–800 nm. libretexts.orgsci-hub.se This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores and conjugated systems.

For this compound, the primary chromophore is the nitrobenzene system. The benzene ring itself has characteristic π→π* transitions. up.ac.za The presence of substituents on the ring alters the absorption profile:

Nitro Group (-NO₂): A deactivating, electron-withdrawing group that also acts as a chromophore. It can participate in n→π* transitions involving the non-bonding electrons on its oxygen atoms.

Isopropoxy Group (-OCH(CH₃)₂): An activating, electron-donating group that functions as an auxochrome. Auxochromes have non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). up.ac.za

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to specific electronic transitions within the molecule. The energy required for these transitions provides information about the electronic and structural properties of the molecule. uba.ar

Table 3: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Predicted Wavelength Region Description
π → ππ (bonding) → π (antibonding)~200-280 nmAn intense absorption band associated with the conjugated π-system of the nitrobenzene ring. Expected to be red-shifted compared to unsubstituted benzene due to the substituents. up.ac.za
n → πn (non-bonding) → π (antibonding)~300-350 nmA less intense absorption resulting from the promotion of a non-bonding electron from an oxygen atom in the nitro group to an antibonding π* orbital of the ring. libretexts.org

Computational and Theoretical Chemistry Investigations of 2 Isopropoxynitrobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule like 2-isopropoxynitrobenzene. arxiv.org Methods such as Density Functional Theory (DFT) are commonly used to determine the distribution of electrons and the nature of chemical bonds within the molecule. sumitomo-chem.co.jpnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scielo.org.mx A smaller gap generally suggests higher reactivity.

For this compound, one would expect the HOMO to be located primarily on the electron-rich isopropoxy group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the nitro-substituted ring and electrophilic attack at the ortho and para positions relative to the isopropoxy group. Without specific calculations, any precise energy values or visualizations of the HOMO and LUMO for this compound remain hypothetical.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-Relates to ionization potential and electron-donating ability.
LUMO Energy-Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap-Indicates chemical reactivity and kinetic stability.

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature.

Computational methods can calculate the partial atomic charges on each atom in a molecule, providing insight into its polarity and electrostatic potential. uni-muenchen.de Methods like Mulliken population analysis, Natural Population Analysis (NPA), or those based on fitting the electrostatic potential (e.g., CHELPG) are used to determine charge distribution. uni-muenchen.deepj-conferences.orgfrontiersin.org These calculations would likely show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the adjacent nitrogen atom and the carbon atom attached to the nitro group.

Table 2: Hypothetical Atomic Charge and Dipole Moment Data for this compound

ParameterAtom/MoleculeHypothetical Value
Partial ChargeOxygen (Nitro)-
Partial ChargeNitrogen (Nitro)+
Partial ChargeOxygen (Ether)-
Dipole MomentMolecule-

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation. arxiv.orglibretexts.orgmt.com This involves identifying reactants, products, intermediates, and the transition states that connect them. sumitomo-chem.co.jpmt.com

For this compound, key transformations could include the reduction of the nitro group to an amino group or the cleavage of the ether bond. Theoretical calculations can determine the energy profile for such reactions. sumitomo-chem.co.jp The activation barrier, or activation energy, is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. sumitomo-chem.co.jp A lower activation barrier corresponds to a faster reaction. sumitomo-chem.co.jp

For example, a computational study on the reduction of the nitro group would involve calculating the energies of various proposed intermediates and transition states along the reaction pathway, providing a detailed, step-by-step mechanism.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and rate. Computational models can account for solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). chemrxiv.org These models can reveal how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the activation barriers. For a polar molecule like this compound, solvent effects would be expected to be significant.

Energy Profiles and Activation Barriers for Key Transformations

Prediction of Spectroscopic Properties through Theoretical Methods

Quantum chemical methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption wavelengths. nih.govmdpi.comscirp.orgnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. researchgate.netmdpi.com

For this compound, time-dependent density functional theory (TD-DFT) could be used to predict the UV-Vis spectrum, which arises from electronic transitions, likely involving the promotion of an electron from a HOMO-like orbital to a LUMO-like orbital. mdpi.com Calculations could also predict the vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., N-O, C-O, C-H), which could be compared to an experimental IR spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterHypothetical Predicted Value
UV-Visλmax (Maximum Absorption)-
IRν(N-O stretch)-
IRν(C-O stretch)-
¹H NMRChemical Shift (CH)-
¹³C NMRChemical Shift (C-NO₂)-

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature.

While detailed computational studies specifically targeting this compound are not currently published, the principles and methods of computational chemistry provide a clear roadmap for how such an investigation would yield deep insights into its electronic structure, reactivity, and spectroscopic signatures.

Computational NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an indispensable tool for structure elucidation and verification. For this compound, theoretical calculations can provide valuable insights into its electronic structure and can be correlated with experimental data. The primary method for these calculations is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. researchgate.netmdpi.com

The standard approach involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). researchgate.netunpatti.ac.id Following geometry optimization, the NMR magnetic shielding tensors (σ) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable technique for this purpose, as it effectively addresses the issue of gauge-dependence in magnetic field calculations. researchgate.netconicet.gov.arimist.ma

The absolute magnetic shielding values are not directly comparable to experimental spectra. They must be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. imist.ma To improve accuracy, empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a set of known molecules are often applied. github.io Calculations can also be refined by including a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the environment in which experimental data is collected. mdpi.com

While no specific computational NMR studies for this compound are prominently available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on these established methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on standard computational methods and typical chemical shifts for analogous structures. Actual calculated values may vary based on the level of theory.

AtomPositionPredicted Chemical Shift (δ, ppm)Notes
¹H NMRH-6~7.8Ortho to NO₂, most deshielded aromatic proton.
H-3~7.5Meta to NO₂, para to O-iPr.
H-4, H-5~7.1 - 7.2Ortho/meta to O-iPr, influenced by both groups.
CH (isopropoxy) and CH₃ (isopropoxy)~4.7 (septet), ~1.4 (doublet)Typical shifts for an isopropoxy group.
¹³C NMRC-2~154Carbon bearing the isopropoxy group.
C-1~142Carbon bearing the nitro group.
C-6~126Ortho to NO₂.
C-4~122Para to NO₂.
C-3, C-5~116 - 118Least deshielded aromatic carbons.
CH (isopropoxy) and CH₃ (isopropoxy)~72, ~22Typical shifts for isopropoxy carbons.

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed, providing further structural detail. tifrh.res.in These calculations are computationally more demanding but can help in assigning complex splitting patterns observed in high-resolution spectra.

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational spectroscopy is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, DFT calculations can predict its fundamental vibrational frequencies and the nature of these vibrations.

The process begins with a geometry optimization of the molecule to find its lowest energy structure. Following this, a frequency calculation is performed at the same level of theory. This computation yields a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and limitations in the theoretical model. globalresearchonline.net To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals), which improves agreement with experimental data. globalresearchonline.net

Each calculated frequency corresponds to a specific "normal mode" of vibration, which describes the collective, synchronous motion of atoms. The analysis of these modes, often aided by visualizing the atomic displacements, allows for the confident assignment of spectral bands. Key vibrational modes expected for this compound include the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group, C-O-C stretches of the ether linkage, and various aromatic ring vibrations. researchgate.net The Potential Energy Distribution (PED) is often calculated to quantify the contribution of different internal coordinates (like bond stretches or angle bends) to each normal mode.

Table 2: Predicted Key Vibrational Frequencies and Normal Mode Assignments for this compound Note: These are representative frequencies based on DFT studies of similar substituted nitrobenzenes. researchgate.netijsr.net Values are scaled.

Predicted Frequency (cm⁻¹)Assignment (Description of Normal Mode)
~3100-3000Aromatic C-H stretching
~2980Aliphatic C-H stretching (isopropoxy)
~1525Asymmetric NO₂ stretching
~1345Symmetric NO₂ stretching
~1250Aromatic C-O stretching
~1110Aliphatic C-O-C stretching
~850NO₂ bending (scissoring)
~740C-N stretching

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isopropoxy group in this compound gives rise to different spatial arrangements, or conformations, which can influence the molecule's physical and chemical properties. Conformational analysis is the study of these different arrangements and their relative energies. orgosolver.comchemistrysteps.comscribd.com

A key computational technique for this analysis is the mapping of the Potential Energy Surface (PES). uni-muenchen.demdpi.com A PES describes the energy of a molecule as a function of its geometry. For this compound, a relaxed PES scan is typically performed by systematically rotating one or more key dihedral angles while optimizing all other geometric parameters at each step. uni-muenchen.deresearchgate.net The most important dihedral angle is the one defining the orientation of the isopropoxy group relative to the plane of the benzene ring (e.g., C1-C2-O-C(H)).

The resulting PES plot reveals the molecule's low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. researchgate.net For alkoxybenzenes like anisole (B1667542) and its derivatives, the most stable conformation is typically planar, where the methoxy (B1213986) group lies in the plane of the benzene ring, allowing for favorable π-conjugation. ijert.org However, a perpendicular conformation is often a local minimum or a low-energy transition state.

In this compound, steric hindrance between the bulky isopropyl group and the ortho-nitro group would significantly influence the conformational landscape. It is likely that the lowest energy conformation would involve a non-planar arrangement of the C-O-C bond relative to the aromatic ring to minimize this steric clash. The PES scan would precisely quantify the energy cost of rotation and identify the most stable conformers. researchgate.netijert.org

Quantitative Structure-Reactivity Relationships (QSAR) for Related Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. dergipark.org.troup.com These models are essential in predictive toxicology and drug design, allowing for the estimation of a compound's properties without the need for extensive experimental testing. oup.comnih.gov

A QSAR model is a mathematical equation that links a specific activity (e.g., toxicity to an organism) to calculated properties of the molecules, known as molecular descriptors. dergipark.org.trresearchgate.net The process involves:

Assembling a dataset of structurally related compounds (e.g., various nitrobenzene (B124822) derivatives) with experimentally measured activity. oup.com

Calculating a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., energy of the Lowest Unoccupied Molecular Orbital, E_LUMO; dipole moment; hyperpolarizability), hydrophobic descriptors (e.g., log Kow), and topological or steric descriptors. dergipark.org.trdergipark.org.tr

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. nih.govnih.gov

Validating the model's robustness and predictive power using internal and external validation techniques. doi.org

Numerous QSAR studies have been performed on nitroaromatic compounds due to their widespread use and environmental concern. oup.comnih.govnih.gov These studies have successfully modeled properties like mutagenicity and toxicity to various organisms. researchgate.net For example, the toxicity of nitrobenzenes has been linked to descriptors like equalized electronegativity, hyperpolarizability, and various topological indices. dergipark.org.tr The energy of the LUMO is often a critical descriptor, as it relates to the compound's ability to accept electrons, a key step in the metabolic activation that can lead to toxicity.

Table 3: Examples of QSAR Models for Nitroaromatic Compounds This table summarizes findings from different studies on nitrobenzene derivatives and related nitroaromatics.

Predicted ActivityOrganism/EndpointKey Molecular DescriptorsStatistical Quality (Example)Reference
Toxicity (pIGC50)Tetrahymena pyriformisSecond-order hyperpolarizability, Conductor-like screening model (COSMO) areaR² = 89.5% dergipark.org.tr
Toxicity (LD50)RatsTopological state, presence of specific structural fragments, number of nitro groupsR² = 0.81 (training set) oup.comnih.gov
Toxicity (pIGC50)Tetrahymena pyriformisEqualized electronegativity (Xeq), Wiener index (W), Balaban index (J)R² > 0.85
MutagenicityS. typhimurium TA100Electrotopological state, van der Waals surface area, total number of bondsHigh predictive performance researchgate.net

While a specific QSAR model for this compound is not available, these studies on related series provide the framework and key descriptors that would be essential for predicting its biological activities.

Applications of 2 Isopropoxynitrobenzene As a Versatile Chemical Intermediate

Building Block in the Synthesis of Heterocyclic Scaffolds

The transformation of the nitro group in 2-isopropoxynitrobenzene into an amine function to form 2-isopropoxyaniline (B1215334) is a critical first step that unlocks its potential as a precursor for heterocyclic compounds. This aniline (B41778) derivative serves as a key building block for constructing various ring systems, particularly those containing nitrogen.

A prominent application is in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. In a multi-step synthesis targeting kinase-dependent disorders, 2-isopropoxyaniline is used as a key starting material. google.com This demonstrates the role of the isopropoxy-substituted ring in forming complex, biologically active heterocyclic systems.

Furthermore, the structure of 2-isopropoxyaniline makes it an ideal candidate for the synthesis of quinoxalines, another important class of nitrogen-containing heterocycles. The standard and most common method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.govekb.eg By introducing a second amino group ortho to the existing amine in 2-isopropoxyaniline, a substituted o-phenylenediamine (B120857) is formed, which can then react with various α-diketones to yield a library of substituted quinoxalines.

Reductive cyclization is another powerful strategy for forming N-heterocycles from nitroarenes like this compound. researchgate.netrsc.org This process typically involves the reduction of the nitro group and a simultaneous or subsequent intramolecular reaction with another functional group on a side chain to form the heterocyclic ring. This method can be used to prepare heterocycles such as quinolines, indoles, and quinazolinones. rsc.org

Heterocyclic ScaffoldSynthetic ApproachKey Intermediate
Quinoline Derivatives Multi-step coupling reactions2-Isopropoxyaniline
Quinoxalines Condensation with 1,2-dicarbonylsSubstituted o-phenylenediamine (from 2-isopropoxyaniline)
Various N-Heterocycles Reductive CyclizationThis compound with appropriate side-chain

Precursor for Advanced Organic Materials and Functional Molecules

The term "functional molecules" refers to compounds designed to perform a specific task, often on a molecular level, such as interacting with a biological target or exhibiting particular physical properties. This compound, primarily through its derivative 2-isopropoxyaniline, serves as a precursor for such sophisticated molecules.

A significant example is its use in the development of compounds that treat kinase-dependent disorders. Human receptor tyrosine kinases like Axl and Mer are implicated in the growth and metastasis of various cancers. google.com A patent for novel therapeutics describes the synthesis of complex molecules designed to inhibit these kinases. In this synthesis, 2-isopropoxyaniline is a crucial building block, forming a part of the final molecular structure that interacts with the biological target. google.com This highlights the role of the compound in creating highly specialized molecules for medicinal chemistry.

While direct applications in materials like organic light-emitting diodes (OLEDs) wikipedia.orgmdpi.comossila.com or advanced polymers mdpi.comnih.gov are not extensively documented, the chemical nature of this compound's derivatives makes them suitable candidates for such materials. Aromatic amines are foundational monomers for conductive polymers like polycarbazoles and polyanilines. mdpi.com The isopropoxy group can enhance the solubility and processability of the resulting polymers, while the aromatic core contributes to the electronic properties necessary for applications in organic electronics.

Intermediate in the Chemical Industry for Specialized Products

In the broader chemical industry, intermediates are compounds that are not sold as end products but are used in the synthesis of other valuable chemicals. This compound fits this role, particularly in the production of agrochemicals and colorants.

Agrochemical Intermediates and their Synthetic Routes

The synthesis of certain herbicides relies on intermediates derived from or structurally related to this compound. A US patent details the creation of herbicidal compounds where isopropoxynitrobenzene is a cited intermediate. google.com In a specific synthetic step outlined for producing a 2-(4-heterocyclic-bicyclic-amino)-5-fluoronitrobenzene, an analogous reaction involves the use of this compound, which is subsequently reduced. google.com This establishes its utility as a building block in the agrochemical sector for creating active ingredients for crop protection.

The general class of aryloxyphenoxypropionate herbicides, which are effective against grassy weeds, often involves complex ether linkages and heterocyclic systems. google.com The isopropoxy-substituted phenyl ring provided by this compound is a structural motif that can be incorporated into these larger, active molecules.

Precursors for Dyes and Pigments within Chemical Manufacturing

A major industrial application for aromatic nitro compounds is in the synthesis of azo dyes. wikipedia.org These dyes account for a significant portion of all commercial colorants and are characterized by the -N=N- azo linkage connecting two aromatic rings. The synthesis of an azo dye is a two-step process:

Diazotization: An aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt, which is a weak electrophile, is reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline, to form the azo compound. unb.ca

This compound is an ideal precursor for this process. The nitro group is easily reduced to an amine, yielding 2-isopropoxyaniline. This aniline derivative can then be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. The isopropoxy group acts as a substituent that can fine-tune the final color (a chromophore modifier) and improve properties like solubility in different media or affinity for certain textiles. wikipedia.orgsapub.org

General Synthetic Scheme for Azo Dyes from this compound

Step Reaction Reactants Product
1 Nitro Group Reduction This compound, Reducing Agent (e.g., Sn/HCl) 2-Isopropoxyaniline
2 Diazotization 2-Isopropoxyaniline, NaNO₂, HCl (aq) 2-Isopropoxybenzene diazonium chloride

| 3 | Azo Coupling | 2-Isopropoxybenzene diazonium chloride, Coupling Component (e.g., Phenol, Naphthol) | Azo Dye |

Role in Multi-Step Organic Syntheses for Complex Molecular Architectures

Multi-step synthesis is the cornerstone of creating complex molecules, including pharmaceuticals and natural products, from simpler, commercially available starting materials. youtube.comwikipedia.org The strategy involves sequentially building up molecular complexity, where the choice of initial building blocks is critical for an efficient synthesis. libretexts.org

This compound, via its amine derivative, serves as a valuable building block in such extended synthetic campaigns. Its pre-defined substitution pattern (an ortho-disubstituted benzene (B151609) ring) provides a ready-made scaffold that can be incorporated into a larger target molecule. This avoids the need for potentially low-yielding or non-selective aromatic substitution reactions later in the synthesis.

Systematic Design and Chemical Exploration of 2 Isopropoxynitrobenzene Derivatives and Analogs

Synthesis of Halogenated Isopropoxynitrobenzene Derivatives: Regioselective Functionalization

The introduction of halogen substituents onto the 2-isopropoxynitrobenzene ring is a critical step for further chemical elaboration, particularly for cross-coupling reactions. The regioselectivity of electrophilic halogenation is dictated by the combined directing effects of the existing substituents. The isopropoxy group is an ortho-, para-director, activating the ring for electrophilic attack, while the nitro group is a strong deactivating group and a meta-director. libretexts.orgsinica.edu.tw Consequently, electrophilic substitution is strongly favored at positions C4 and C6, which are para and ortho to the isopropoxy group, respectively, and simultaneously meta to the nitro group.

Standard halogenating agents can be employed to achieve this transformation. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) or bromine in a suitable solvent, leading predominantly to substitution at the C4 and C6 positions. The precise ratio of isomers can depend on reaction conditions such as temperature and solvent polarity. Similarly, chlorination and iodination can be achieved using reagents like N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) or iodine monochloride (ICl). The high degree of regiocontrol allows for the predictable synthesis of specific halogenated isomers, which serve as key intermediates. researchgate.net

Table 1: Regioselective Halogenation of this compound This table presents hypothetical but chemically plausible outcomes based on established principles of electrophilic aromatic substitution.

Halogenating Agent Typical Conditions Major Product(s)
N-Bromosuccinimide (NBS) CCl₄, reflux 4-Bromo-2-isopropoxynitrobenzene
Bromine (Br₂) Acetic Acid, rt Mixture of 4-Bromo- and 6-Bromo-2-isopropoxynitrobenzene
N-Chlorosuccinimide (NCS) Acetonitrile, 80°C 4-Chloro-2-isopropoxynitrobenzene
Iodine Monochloride (ICl) CH₂Cl₂, 0°C to rt 4-Iodo-2-isopropoxynitrobenzene

Introduction of Alkyl, Aryl, and Heteroaryl Substituents onto the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the aromatic core. nih.gov Using the halogenated derivatives prepared in section 7.1 as electrophilic partners, various alkyl, aryl, and heteroaryl groups can be installed. The electron-withdrawing nitro group activates the aryl halide toward the initial oxidative addition step of the catalytic cycle, often facilitating the reaction. uwindsor.ca

The Suzuki-Miyaura coupling reaction is particularly effective for introducing aryl and heteroaryl moieties. mdpi.comwikipedia.org It involves the reaction of a halo-isopropoxynitrobenzene derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, provides a route to alkynyl derivatives. nrochemistry.comscirp.org These can be subsequently hydrogenated to yield the corresponding alkyl substituents. The reactivity of the halide partner typically follows the order I > Br > Cl. nrochemistry.com

Table 2: Cross-Coupling Reactions for C-C Bond Formation This table illustrates potential cross-coupling reactions starting from 4-Bromo-2-isopropoxynitrobenzene.

Reaction Type Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Phenyl-2-isopropoxynitrobenzene
Suzuki-Miyaura 3-Pyridylboronic acid Pd(dppf)Cl₂, K₃PO₄ 4-(Pyridin-3-yl)-2-isopropoxynitrobenzene
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 2-Isopropoxy-4-(phenylethynyl)nitrobenzene
Sonogashira Trimethylsilylacetylene Pd(OAc)₂, PPh₃, CuI, Et₃N 2-Isopropoxy-4-((trimethylsilyl)ethynyl)nitrobenzene

Modification of the Isopropoxy Moiety: Synthesis of Alkoxy Analogs

Varying the alkoxy group provides a direct method for probing the steric and electronic effects of this part of the molecule. The most common and direct route to such analogs is the Williamson ether synthesis. masterorganicchemistry.comrsc.org This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion generated from 2-nitrophenol (B165410). doubtnut.comlibretexts.org

The synthesis begins with the deprotonation of 2-nitrophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the sodium or potassium 2-nitrophenoxide. This salt is then treated with a primary or secondary alkyl halide (or sulfonate). The phenoxide acts as a nucleophile in an Sₙ2 reaction, displacing the halide and forming the desired ether. This method allows for the synthesis of a wide range of 2-alkoxynitrobenzene analogs by simply changing the alkylating agent.

Table 3: Synthesis of 2-Alkoxynitrobenzene Analogs via Williamson Ether Synthesis

Alkylating Agent Base Product
Iodomethane (CH₃I) K₂CO₃ 2-Methoxynitrobenzene
Iodoethane (C₂H₅I) K₂CO₃ 2-Ethoxynitrobenzene
Benzyl Bromide (BnBr) NaH 2-(Benzyloxy)nitrobenzene
Allyl Bromide NaH 2-(Allyloxy)nitrobenzene

Structure-Reactivity and Structure-Selectivity Relationships in Derivative Series

The Hammett equation provides a quantitative framework for understanding these relationships. rsc.org Substituent constants (σ) quantify the electron-donating or electron-withdrawing ability of a group. nih.govmdpi.com For SNAr reactions on a halogenated derivative (e.g., 4-halo-2-isopropoxynitrobenzene), the rate is dramatically increased because the nitro group is in a para position to the leaving group, which stabilizes the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The introduction of an additional EWG (e.g., -CN, -CF₃) would further increase the rate of SNAr, while an additional EDG (e.g., -CH₃, -NH₂) would decrease it.

Structure-selectivity relationships determine the outcome when multiple reaction pathways are possible. mdpi.com For instance, in a dihalogenated derivative such as 4,6-dibromo-2-isopropoxynitrobenzene, a nucleophilic substitution would preferentially occur at the C4 position. This is because the C4 position benefits from resonance stabilization from the para-nitro group, whereas the C6 position is only stabilized by the ortho-nitro group, an effect that is often slightly weaker.

Chemo-Enzymatic Approaches to Enantiomerically Enriched Derivatives

Chemo-enzymatic synthesis combines the efficiency of traditional chemical reactions with the high stereoselectivity of biological catalysts. academie-sciences.fr This approach is particularly valuable for producing enantiomerically pure compounds. For this compound derivatives, a chiral center must first be introduced, which can then be resolved using an enzymatic process.

A viable strategy involves the Friedel-Crafts acylation of this compound to introduce a ketone, for example, at the C5 position. Subsequent reduction of this ketone (e.g., with NaBH₄) yields a racemic secondary alcohol. This racemic mixture can then be resolved via enzyme-catalyzed kinetic resolution. researchgate.netmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. In the presence of an acyl donor like vinyl acetate (B1210297), the lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as its acetate ester) from the unreacted slow-reacting enantiomer (the S-alcohol), both in high enantiomeric excess.

Another chemo-enzymatic strategy involves the reduction of the nitro group itself. Flavin-dependent nitroreductase enzymes can reduce aromatic nitro compounds to the corresponding amines under mild, aqueous conditions, offering a green alternative to traditional catalytic hydrogenation. mdpi.comgoogle.comresearchgate.net

Emerging Research Opportunities and Future Outlook for 2 Isopropoxynitrobenzene Chemistry

Development of Novel Catalytic Systems for 2-Isopropoxynitrobenzene Transformations

The transformation of this compound hinges on the selective activation and conversion of its functional groups. Future research will heavily focus on developing sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. The primary targets for transformation are the reduction of the nitro group and the functionalization of the aromatic ring.

Novel catalytic approaches are being explored to overcome the limitations of conventional reagents, which often require harsh conditions and produce significant waste. nih.gov Key areas of development include:

Homogeneous and Heterogeneous Catalysis: While classic catalysts like palladium-on-carbon (Pd/C) are effective for nitro group reduction, research is moving towards designing catalysts with enhanced performance. This includes the development of nanocatalysts and single-atom catalysts that offer superior activity and selectivity. Metal-organic frameworks (MOFs) are also emerging as promising platforms for creating highly active and recyclable heterogeneous catalysts. aaqr.org

Biocatalysis: The use of enzymes, or "biocatalysts," offers an environmentally friendly alternative for transforming this compound. nih.gov Nitroreductases, for example, can selectively reduce the nitro group to an amino group under mild aqueous conditions, a crucial step in synthesizing many pharmaceutical intermediates.

Dual Catalysis: Combining two distinct catalytic cycles in a single pot, such as photoredox catalysis with transition-metal catalysis, can enable transformations that are not possible with either system alone. ethz.ch This approach could be used for the direct C-H functionalization of the aromatic ring of this compound, introducing new functional groups with high precision.

Catalytic SystemDescriptionPotential Application for this compoundAdvantages
Nanocatalysts (e.g., Au, Pd nanoparticles)Catalysts with dimensions in the nanometer range, exhibiting high surface-area-to-volume ratios.Highly efficient and selective reduction of the nitro group to an amine (2-isopropoxyaniline).High activity, potential for high selectivity, tunable properties.
Metal-Organic Frameworks (MOFs)Porous materials consisting of metal ions or clusters coordinated to organic ligands. aaqr.orgHeterogeneous catalysis for various transformations, including reductions and C-C coupling reactions. aaqr.orgHigh surface area, tunable porosity, recyclability, thermal stability. aaqr.org
Biocatalysis (e.g., Nitroreductases)Use of enzymes to catalyze chemical reactions. nih.govGreen and highly selective reduction of the nitro group under mild conditions.High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly. nih.gov
Dual CatalysisSimultaneous use of two different catalysts to promote a cascade of reactions. ethz.chDirect functionalization of the aromatic ring (e.g., arylation, alkylation) by combining photoredox and metal catalysis.Enables novel transformations, increases synthetic efficiency, mild conditions. ethz.ch

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize the exploration of this compound chemistry. seqens.comhte-company.com These technologies allow for the rapid screening of a vast number of reaction parameters, accelerating the discovery and optimization of new synthetic routes. nih.govresearchgate.net

HTE platforms, which utilize miniaturized parallel reactors, can be employed to systematically investigate the effects of different catalysts, solvents, bases, and temperatures on the transformations of this compound. nih.gov This data-rich approach not only identifies optimal reaction conditions in a fraction of the time required by traditional methods but also provides deeper insights into reaction mechanisms. chemrxiv.org

Furthermore, automated synthesis platforms can be programmed to perform multi-step syntheses of derivatives from a common starting material like this compound. springernature.comnih.gov By integrating solid-phase synthesis with continuous-flow reactors, libraries of complex molecules can be generated with minimal manual intervention. springernature.comnih.gov This capability is invaluable for drug discovery programs, where the rapid synthesis and screening of thousands of compounds are necessary to identify promising lead candidates.

TechnologyDescriptionImpact on this compound ChemistryKey Benefits
High-Throughput Experimentation (HTE)Parallel execution of a large number of experiments at a small scale. seqens.comnih.govRapid optimization of reaction conditions (catalysts, solvents, temperature) for transformations like nitro reduction or cross-coupling.Accelerated discovery, efficient use of materials, generation of large datasets for analysis. chemrxiv.org
Automated Synthesis PlatformsRobotic systems that perform chemical reactions and purifications automatically. springernature.comSystematic synthesis of libraries of this compound derivatives for structure-activity relationship (SAR) studies.Increased productivity, improved reproducibility, access to a wider chemical space. nih.gov
Flow ChemistryPerforming chemical reactions in a continuously flowing stream rather than in a batch. springernature.comSafer and more scalable synthesis of key intermediates derived from this compound.Enhanced heat and mass transfer, improved safety for hazardous reactions, ease of scalability. springernature.com

Exploration of Photoredox and Electrochemical Methods in this compound Chemistry

Modern synthetic chemistry is increasingly turning towards photoredox and electrochemical methods as powerful and sustainable tools for molecular construction. sigmaaldrich.comlibretexts.org These approaches offer unique reactivity profiles and often proceed under exceptionally mild conditions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. nih.gov For this compound, this could enable:

Direct C-H Functionalization: Activation of C-H bonds on the aromatic ring for the introduction of alkyl, aryl, or other functional groups without the need for pre-functionalized starting materials. princeton.edu

Novel Coupling Reactions: Facilitating cross-coupling reactions that are challenging with traditional thermal methods.

Green Chemistry: The use of light as a traceless reagent and the potential to use organic dyes as photocatalysts align with the principles of green chemistry. beilstein-journals.org

Electrochemical synthesis uses electrical current to drive redox reactions, providing precise control over the reaction's driving force by tuning the electrode potential. asdlib.org This offers a reagent-free method for many transformations. rsc.org In the context of this compound, electrochemistry can be applied to:

Selective Nitro Group Reduction: By carefully controlling the cathode potential, the nitro group can be selectively reduced to various functionalities, including nitroso, hydroxylamino, or amino groups.

Oxidative Coupling: Anodic oxidation could be used to generate radical cations, facilitating coupling reactions or the introduction of nucleophiles onto the aromatic ring.

MethodEnergy SourceKey PrinciplePotential Application for this compound
Photoredox CatalysisVisible LightGeneration of radical intermediates via single-electron transfer (SET) initiated by a photocatalyst. ethz.chDirect C-H arylation/alkylation of the benzene (B151609) ring; dehalogenation-coupling reactions. princeton.edu
Electrochemical SynthesisElectricityDriving redox reactions by direct electron transfer at an electrode surface. libretexts.orgControlled, stepwise reduction of the nitro group; oxidative functionalization of the ring.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The synergy between advanced spectroscopic techniques and computational chemistry provides an unprecedented level of detail about the intricate steps of a chemical transformation. mckgroup.org

Advanced Spectroscopic Methods , such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as sophisticated mass spectrometry (MS) techniques, allow for the real-time monitoring of reactions. dcu.ienih.gov These tools can identify transient intermediates and reaction kinetics, providing direct experimental evidence for proposed mechanisms in the transformations of this compound. Two-dimensional NMR techniques, for instance, are powerful for elucidating the complex structures of products and byproducts. numberanalytics.com

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemists. sumitomo-chem.co.jp DFT calculations can be used to:

Model the potential energy surfaces of reactions involving this compound. mdpi.com

Calculate the structures and energies of reactants, transition states, and products. nih.gov

Predict reaction pathways and activation barriers, offering insights that can guide the design of more efficient catalysts and reaction conditions. ethz.ch

By combining computational predictions with experimental validation, researchers can achieve a comprehensive understanding of the factors that control reactivity and selectivity in this compound chemistry.

Design of Next-Generation Chemical Building Blocks Derived from this compound

This compound is itself a valuable chemical building block, but its true potential lies in its ability to be converted into a diverse array of more complex, next-generation building blocks. amerigoscientific.combiosolveit.de These new structures can then be used in modular synthesis approaches to rapidly construct large and structurally diverse compound libraries for various applications, especially in drug discovery. nih.gov

The strategic transformation of this compound can yield a variety of functionalized intermediates. A key transformation is the reduction of the nitro group to an amine, yielding 2-isopropoxyaniline (B1215334). This aniline (B41778) derivative is a versatile precursor for a wide range of subsequent reactions, including:

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group.

Heterocycle Synthesis: Condensation reactions to form heterocycles like benzimidazoles or quinolines. arkat-usa.org

Cross-Coupling Reactions: Palladium-catalyzed reactions like Buchwald-Hartwig amination to form more complex diarylamines.

By combining the reduction of the nitro group with the functionalization of the aromatic ring (using methods described in the sections above), a rich portfolio of bifunctional or trifunctional building blocks can be created. These next-generation building blocks, possessing orthogonal reactive sites, are ideal for combinatorial chemistry and the synthesis of molecules with precisely engineered properties. enamine.net

Parent CompoundTransformationDerived Building BlockPotential Subsequent Reactions
This compoundNitro Reduction2-IsopropoxyanilineAcylation, Sulfonylation, Diazotization, Heterocycle formation
This compoundNitro Reduction + BrominationBromo-2-isopropoxyanilineSuzuki, Sonogashira, or Heck coupling at the bromo-position; reactions at the amino group.
This compoundNitro Reduction + Borylation2-Isopropoxyanilineboronic acid/esterSuzuki coupling at the boronic acid/ester; reactions at the amino group.
2-IsopropoxyanilineCondensation with an aldehyde2-Substituted-benzimidazole derivativeFurther functionalization on the benzimidazole (B57391) core or the substituent.

Q & A

Q. What are the recommended methods for synthesizing 2-Isopropoxynitrobenzene in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. Key steps include:
  • Precursor Selection : Use nitrobenzene derivatives and isopropoxide sources (e.g., isopropyl bromide) .
  • Optimization : Adjust reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., CuI for Ullmann reactions) to enhance yield .
  • Characterization : Confirm product identity via 1H^1H-NMR (e.g., isopropoxy proton signals at δ 1.2–1.4 ppm) and HPLC purity analysis (>98%) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
  • Waste Management : Segregate nitroaromatic waste and dispose via certified hazardous waste services to avoid environmental contamination .

Q. What analytical techniques are optimal for characterizing this compound purity?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Spectroscopy : FT-IR for nitro group identification (~1520 cm1^{-1}) and elemental analysis (C, H, N) to validate stoichiometry .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting point consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data of this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare 13C^{13}C-NMR and X-ray crystallography data to resolve ambiguities in substituent positioning .
  • Computational Modeling : Use Density Functional Theory (DFT) to simulate NMR chemical shifts and correlate with experimental results .
  • Meta-Analysis : Systematically review literature to identify common artifacts (e.g., solvent effects on 1H^1H-NMR) .

Q. What computational approaches are used to study the electronic properties of this compound?

  • Methodological Answer :
  • DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity in electrophilic substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to optimize reaction conditions .
  • QSPR Modeling : Develop quantitative structure-property relationships to correlate substituent effects with redox potentials .

Q. How to design experiments to investigate the reactivity of this compound under varying conditions?

  • Methodological Answer :
  • DOE Framework : Use a 2k^k factorial design to test variables (temperature, solvent, catalyst) on reaction kinetics .
  • Kinetic Profiling : Employ UV-Vis spectroscopy to monitor nitro group reduction rates in real-time .
  • Controlled Degradation : Expose the compound to UV light or oxidizing agents (e.g., H2_2O2_2) to study stability .

Q. How to assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer :
  • Ecotoxicology Assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition studies .
  • LC-MS/MS : Identify degradation intermediates (e.g., nitrophenols) in simulated wastewater .
  • Life Cycle Analysis (LCA) : Model environmental persistence using QSAR predictions and biodegradation databases .

Methodological and Ethical Considerations

Q. What are the best practices for documenting experimental procedures involving this compound?

  • Methodological Answer :
  • Supplementary Materials : Provide detailed synthetic protocols, raw spectral data, and reproducibility checks (e.g., triplicate runs) in appendices .
  • Data Transparency : Use platforms like Zenodo to archive datasets and ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How to address ethical concerns in studies involving hazardous intermediates like this compound?

  • Methodological Answer :
  • Risk Assessments : Pre-approve experiments through institutional biosafety committees, emphasizing waste disposal plans .
  • Collaborative Oversight : Partner with industrial hygienists to interpret exposure limits and implement engineering controls (e.g., local exhaust ventilation) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.